Hexylene Glycol

C6H14O2

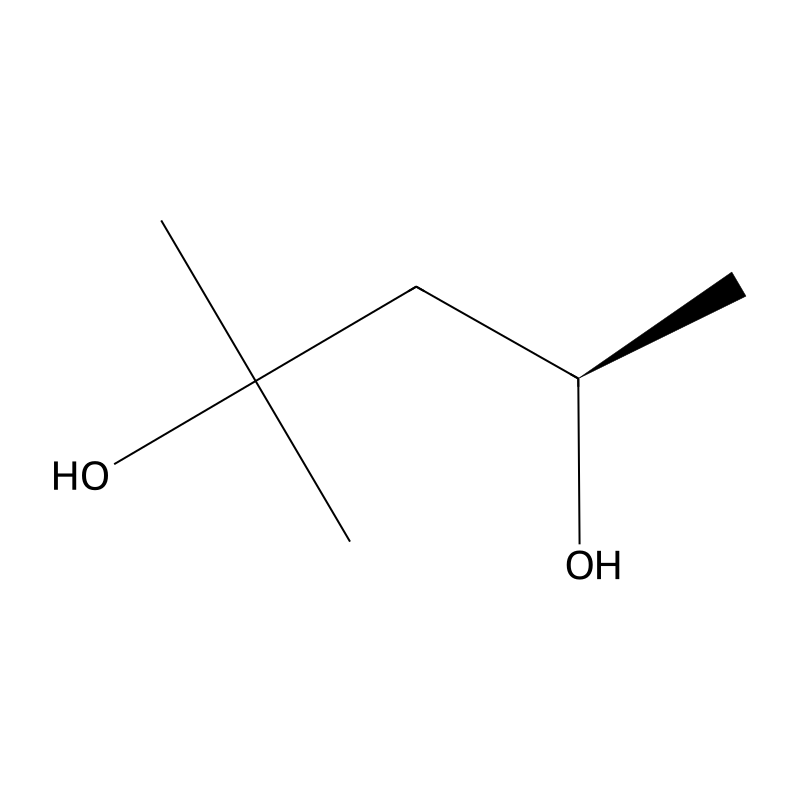

(CH3)2COHCH2CHOHCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H14O2

(CH3)2COHCH2CHOHCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Soluble in alcohol, ether, lower aliphatic hydrocarbons

Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride

Miscible with fatty acids

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Research

- Cell Culture: Hexylene glycol can act as a cryoprotectant, a substance that protects cells during freezing and thawing processes []. This property is valuable in preserving cell lines used for biological research.

- Solvent: Due to its miscibility with water and organic solvents, hexylene glycol serves as a versatile solvent in various biological assays. Researchers utilize it in protein extraction, homogenization of tissues, and sample preparation for chromatography techniques [].

Chemical Research

- Organic Synthesis: Hexylene glycol acts as a building block in the synthesis of various organic molecules. Researchers employ it in the production of polymers, pharmaceuticals, and other complex organic compounds [].

- Standard Solution: In some cases, hexylene glycol serves as a standard solution for calibration purposes in analytical chemistry due to its specific properties like refractive index [].

Hexylene glycol is a colorless, oily liquid with a mild sweet odor, classified chemically as a glycol. Its molecular formula is , and it has a molecular weight of approximately 118.17 g/mol. Hexylene glycol is fully miscible in water and has a boiling point of about 197.5°C and a melting point of -50°C . This compound is primarily used as a solvent and chemical intermediate in various industrial applications, including surface coatings, hydraulic fluids, and personal care products .

The mechanism of action of hexylene glycol in cosmetics primarily involves its ability to:

- Humectancy: The hydroxyl groups form hydrogen bonds with water molecules in the surrounding environment, attracting moisture to the skin and hair [].

- Solvent: Hexylene glycol dissolves other ingredients in the formulation, improving product spreadability and texture [].

- Penetration Enhancement: It may enhance the penetration of other active ingredients in cosmetic products through the skin barrier.

- Toxicity: The Environmental Working Group (EWG) rates hexylene glycol as a moderate hazard based on limited data on potential skin irritation. More research is needed to definitively assess its long-term safety.

- Flammability: Hexylene glycol has a high flash point (above 100 °C), indicating a low flammability risk.

Hexylene glycol can be synthesized through two primary methods:

- Hydration of 1,5-hexadiene: This method involves the addition of water to 1,5-hexadiene in the presence of an acid catalyst.

- Ethylene oxide reaction with n-butanol: In this method, ethylene oxide reacts with n-butanol under controlled conditions to yield hexylene glycol .

Both methods result in a product that requires purification to eliminate any unreacted starting materials or by-products.

Hexylene glycol has diverse applications across various industries:

- Industrial Coatings: Used as a solvent in paints and coatings due to its ability to dissolve a wide range of substances.

- Personal Care Products: Acts as a humectant in cosmetics and skin care formulations, helping to retain moisture.

- Hydraulic Fluids: Utilized in hydraulic systems for its low volatility and good thermal stability.

- Agricultural Products: Serves as an ingredient in agricultural formulations, including pesticides and fertilizers .

Hexylene glycol shares structural similarities with several other glycols and diols. Here are some comparable compounds:

Uniqueness of Hexylene Glycol: Hexylene glycol's unique properties include its lower toxicity profile compared to ethylene glycol and diethylene glycol, making it suitable for use in personal care products where skin irritation is a concern. Its miscibility with water and ability to function effectively as a solvent further distinguish it from other glycols.

Physical Description

NKRA; Liquid

Colorless liquid with a mild, sweetish odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a mild, sweetish odor.

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

198 °C at 760 mm Hg

198Â °C

388 °F

Flash Point

93 °C, closed cup

93 degree C (closed cup)

205 °F (96 °C) (Open cup)

96Â °C o.c.

209 °F

Heavy Atom Count

Vapor Density

Density

0.923 g/cu cm at 15 °C

Bulk density 7.69 lb/gal

Density = 0.92109 at 20 °C; 0.9181 at 25 °C

Relative density (water = 1): 0.92

0.923

0.92

LogP

0.58

Odor

ATMOSPHERES ESSENTIALLY SATURATED AT ROOM TEMP ARE DETECTABLE BY ODOR...

Mild, sweetish odo

Odor Threshold

Odor threshold of 3.93 reported

Decomposition

Melting Point

Freezing point = -50 °C (glass or vitreous condition)

Heat of fusion at melting point = 1.48X10+7 J/kmol

-50Â °C

-58 °F (sets to glass)

-58 °F (Sets to glass)

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mechanism of Action

Vapor Pressure

0.07 [mmHg]

Vapor pressure = 0.013 mm Hg at 25 °C

7.0X10-2 mm Hg at 25 °C

Vapor pressure, Pa at 20Â °C: 6.7

0.05 mmHg

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... Not readily absorbed through the skin ... .

Eliminated in urine, partly (20-25%) in conjugated forms.

... Oral administration of hexylene glycol to rats & rabbits resulted in a substantial increase in the amt of hexuronates in the plasma & in the urine.

For more Absorption, Distribution and Excretion (Complete) data for 2-METHYL-2,4-PENTANEDIOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

(14)C-hexylene glycol fed to rabbits... urine contained 7 metabolites incl glucuronide of hexylene glycol (46% of dose), unchanged hexylene glycol (2.5%), diacetone alcohol (1.4%) & an unidentified glucuronide which could be conjugate of diacetone alcohol. ...Converted into diacetone alc by incubation with rat liver slices.

... Oral administration of hexylene glycol to rats & rabbits resulted in a substantial increase in the amt of hexuronates in the plasma & in the urine.

It was also shown that approximately 40% of the hexylene glycol was accounted for in the urine, but only 4% of the amount excreted was free glycol; the other 36% was conjugated with glycuronic acid.

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Fragrance Ingredients

Cosmetics -> Surfactant; Skin conditioning; Emulsifying; Solvent

Methods of Manufacturing

Preparation: ... Leopold, Germany patent 486767 (1925 to I. G. Farben), ... Arundale, Mikeska, United States of America patent 2367324 (1945 to Standard Oil.

Hydrogen of diacetone alcohol

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Petrochemical Manufacturing

Synthetic Rubber Manufacturing

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Textiles, apparel, and leather manufacturing

Wholesale and Retail Trade

All Other Basic Organic Chemical Manufacturing

2,4-Pentanediol, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Isolation and determination of hexylene glycol in vetiver and cananga essential oils. Water extraction. Glycol acetylated. Saponified product is chromatographed on liq-vapor column. IR spectrum is determined.

Storage Conditions

Separated from strong oxidants and strong acids.